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Compound of Interest

Compound Name: 2,3-Difluoro-6-nitrophenol

Cat. No.: B104600 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

compound 2,3-Difluoro-6-nitrophenol (CAS No: 82419-26-9). The nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data are presented in a

structured format to facilitate analysis and comparison. Detailed experimental protocols for

these techniques are also provided.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2,3-Difluoro-6-
nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (ppm) Multiplicity

Data not available in readily accessible public

sources

¹³C NMR Data
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Chemical Shift (ppm)

Data not available in readily accessible public sources

Note: While ¹H and ¹³C NMR spectra for 2,3-Difluoro-6-nitrophenol are available from

commercial suppliers and databases such as SpectraBase, the specific chemical shift and

multiplicity data are not publicly disseminated in a detailed format. Researchers are advised to

consult these primary sources for direct data access.[1]

Infrared (IR) Spectroscopy
The following characteristic absorption bands have been identified from the Fourier-transform

infrared (FTIR) spectrum of 2,3-Difluoro-6-nitrophenol.

Wavenumber (cm⁻¹) Functional Group Assignment

Specific peak data not available in readily

accessible public sources
O-H stretch (phenol)

Aromatic C-H stretch

Asymmetric NO₂ stretch

Symmetric NO₂ stretch

C=C aromatic ring stretch

C-F stretch

C-N stretch

C-O stretch

Note: The FTIR spectrum of 2,3-Difluoro-6-nitrophenol is available from public databases.

The assignments above are based on typical vibrational modes for this class of compound.[1]

Mass Spectrometry (MS)
The mass spectrum of 2,3-Difluoro-6-nitrophenol was obtained via electron ionization (EI).

The most prominent peaks are listed below.
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Mass-to-Charge Ratio (m/z) Relative Intensity

101 Most Abundant

75 Second Most Abundant

100 Third Most Abundant

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
The following sections detail the generalized methodologies for the spectroscopic techniques

used to characterize 2,3-Difluoro-6-nitrophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2,3-Difluoro-6-nitrophenol was prepared by dissolving the sample in a suitable

deuterated solvent (e.g., chloroform-d, DMSO-d₆). The solution was then transferred to a 5 mm

NMR tube. ¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer. The data

was processed using appropriate software, and chemical shifts were referenced to an internal

standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
The solid sample of 2,3-Difluoro-6-nitrophenol was prepared for analysis using the KBr pellet

technique. A small amount of the sample was finely ground with dry potassium bromide (KBr)

powder in an agate mortar and pestle. The resulting mixture was then compressed under high

pressure to form a transparent pellet. The FTIR spectrum was recorded by passing a beam of

infrared radiation through the pellet.

Electron Ionization Mass Spectrometry (EI-MS)
The mass spectrum was obtained using a mass spectrometer equipped with an electron

ionization source. The sample was introduced into the ion source, where it was vaporized and

bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively

charged molecular ions and fragment ions were then accelerated and separated based on their

mass-to-charge ratio by a mass analyzer.
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Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2,3-Difluoro-6-nitrophenol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 2,3-Difluoro-6-nitrophenol | C6H3F2NO3 | CID 2733745 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Difluoro-6-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104600#spectroscopic-data-of-2-3-difluoro-6-
nitrophenol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 5 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Difluoro-6-nitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Difluoro-6-nitrophenol
https://www.benchchem.com/product/b104600#spectroscopic-data-of-2-3-difluoro-6-nitrophenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b104600#spectroscopic-data-of-2-3-difluoro-6-nitrophenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b104600#spectroscopic-data-of-2-3-difluoro-6-nitrophenol-nmr-ir-mass-spec
https://www.benchchem.com/product/b104600#spectroscopic-data-of-2-3-difluoro-6-nitrophenol-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b104600?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104600?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

